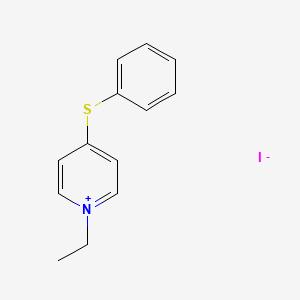

1-Ethyl-4-(phenylthio)pyridinium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-4-(phenylthio)pyridinium iodide is a chemical compound with the molecular formula C13H14INS and a molecular weight of 343.22643 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with an ethyl group and a phenylthio group, along with an iodide ion. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-4-(phenylthio)pyridinium iodide typically involves the reaction of 4-chloropyridine with phenylthiol in the presence of a base, followed by quaternization with ethyl iodide . The reaction conditions often include:

Solvent: Commonly used solvents include acetonitrile or ethanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Analyse Chemischer Reaktionen

1-Ethyl-4-(phenylthio)pyridinium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the phenylthio group to a thiol group.

Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium azide, potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-(phenylthio)pyridinium iodide has a wide range of scientific research applications, including:

Wirkmechanismus

The precise mechanism of action of 1-Ethyl-4-(phenylthio)pyridinium iodide is still under investigation. it is theorized that this compound interacts with the cell membrane of bacterial and fungal cells, leading to structural and functional alterations. This interaction is believed to disrupt cellular metabolism, ultimately culminating in cell death . Further research is needed to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-4-(phenylthio)pyridinium iodide can be compared with other similar compounds, such as:

1-Ethyl-4-phenylpyridinium iodide: This compound has a similar structure but lacks the phenylthio group, which may result in different chemical and biological properties.

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: This compound contains a methoxycarbonyl group instead of a phenylthio group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its phenylthio substitution, which imparts distinct chemical properties and potential biological activities.

Biologische Aktivität

1-Ethyl-4-(phenylthio)pyridinium iodide is a quaternary ammonium compound known for its unique structural features and biological activity. The compound consists of a pyridinium ring substituted with a phenylthio group at the fourth carbon, which enhances its reactivity and interaction with biological systems. Its chemical formula is C12H14NIS, and it has a molecular weight of approximately 343.23 g/mol .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its interactions with cellular membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. This can be attributed to its ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Gram-positive Bacteria | 32 µg/mL | Disruption of cell membrane integrity |

| Gram-negative Bacteria | 64 µg/mL | Inhibition of cell wall synthesis |

| Fungi | 16 µg/mL | Membrane disruption and ergosterol binding |

The mechanism by which this compound exerts its biological effects primarily involves:

- Membrane Interaction : The positively charged pyridinium nitrogen allows the compound to interact with negatively charged components of microbial membranes, leading to destabilization.

- Phase Transfer Catalysis : Its ability to act as a phase transfer catalyst facilitates the transport of other compounds across membranes, potentially enhancing their bioavailability .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative therapeutic agent .

Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed on human leukemia HL-60 cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Eigenschaften

CAS-Nummer |

63512-52-7 |

|---|---|

Molekularformel |

C13H14INS |

Molekulargewicht |

343.23 g/mol |

IUPAC-Name |

1-ethyl-4-phenylsulfanylpyridin-1-ium;iodide |

InChI |

InChI=1S/C13H14NS.HI/c1-2-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1 |

InChI-Schlüssel |

KDAYPDWBPIWATK-UHFFFAOYSA-M |

Kanonische SMILES |

CC[N+]1=CC=C(C=C1)SC2=CC=CC=C2.[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.